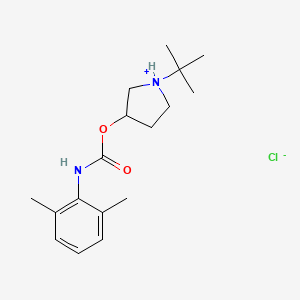
N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.8615 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride involves several steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with N-tert-butyl-3-pyrrolidinol in the presence of a suitable solvent and catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product’s formation .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrrolidyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
N-tert-Butyl-3-pyrrolidyl 2,6-dimethylphenylcarbamate hydrochloride can be compared with similar compounds such as:
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
Di-tert-butyl N,N-diethylphosphoramidite: This compound is used in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different scientific fields.
Propriétés
Numéro CAS |
31991-03-4 |
|---|---|
Formule moléculaire |
C17H27ClN2O2 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
(1-tert-butylpyrrolidin-1-ium-3-yl) N-(2,6-dimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-12-7-6-8-13(2)15(12)18-16(20)21-14-9-10-19(11-14)17(3,4)5;/h6-8,14H,9-11H2,1-5H3,(H,18,20);1H |
Clé InChI |
JUFUNKWZCPPHFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)OC2CC[NH+](C2)C(C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



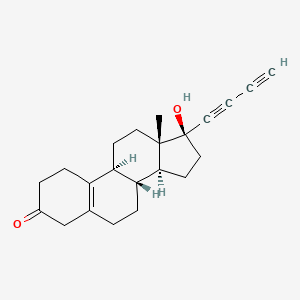

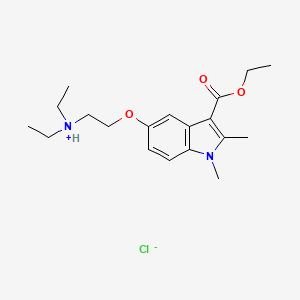
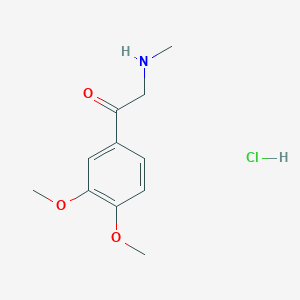
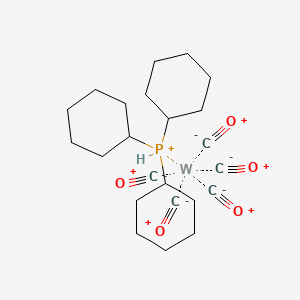
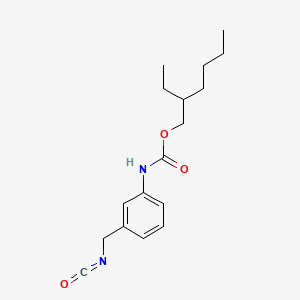
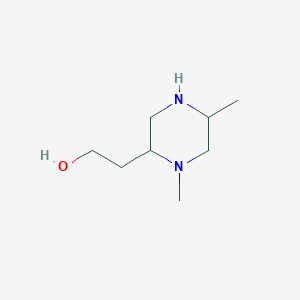
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
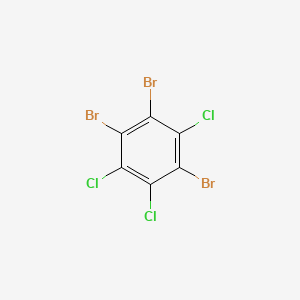
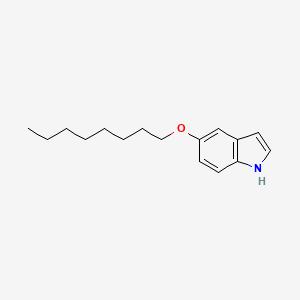
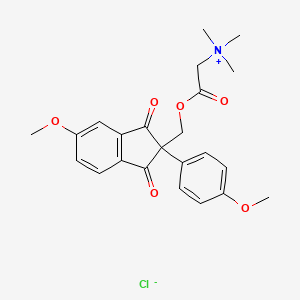
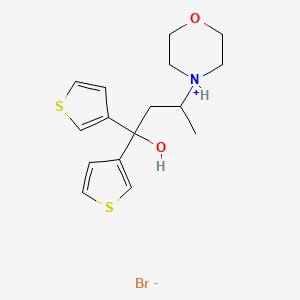
![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
